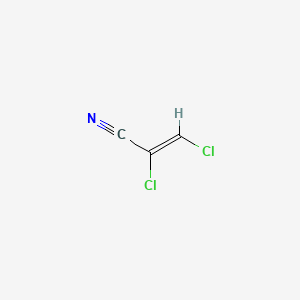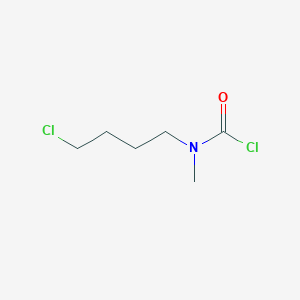
2,3-Dichloroacrylonitrile
Übersicht
Beschreibung
2,3-Dichloroacrylonitrile is an organic compound with the molecular formula C3HCl2N. It is a colorless to light yellow liquid with a boiling point of 50-52°C at 50 mmHg . This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
2,3-Dichloroacrylonitrile can be synthesized through the chlorination of acrylonitrile followed by thermal cleavage of the resulting 2,3-dichloropropionitrile . The process involves the addition of elemental chlorine to acrylonitrile in the presence of a catalyst system comprising dimethylformamide and pyridine or pyridine derivatives. The crude 2,3-dichloropropionitrile formed is then subjected to thermal cleavage in the presence of the same catalyst system without the addition of further catalysts .
Analyse Chemischer Reaktionen
2,3-Dichloroacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines, phosphorus pentachloride, sulfur dioxide, and various N- or S-nucleophiles to form derivatives of 1,2-dihydro-2λ5-[1,3]oxazolo[5,4-d][1,3,2]diazaphosphinine.
Cycloaddition Reactions: It is a common reagent in cycloaddition reactions.
Polymerization: It readily polymerizes and copolymerizes with other unsaturated monomers.
Common reagents used in these reactions include primary amines, phosphorus pentachloride, sulfur dioxide, and various nucleophiles. The major products formed from these reactions are derivatives of oxazoles, pyrazoles, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroacrylonitrile is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, such as oxazoles and pyrazoles.
Pharmaceutical Research: It is used in the synthesis of potential anticancer agents and other bioactive molecules.
Material Science: It is employed in the preparation of polymers and copolymers with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloroacrylonitrile involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine atoms, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloroacrylonitrile can be compared with other similar compounds, such as:
2-Chloroacrylonitrile: This compound has a similar structure but with only one chlorine atom.
2,3-Dichloropropionitrile: This is an intermediate in the synthesis of this compound and has similar reactivity.
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Eigenschaften
IUPAC Name |
(Z)-2,3-dichloroprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N/c4-1-3(5)2-6/h1H/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDVOQVCRKCDJ-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C#N)\Cl)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-58-8 | |
| Record name | Acrylonitrile, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloroacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)













